[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Description
[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate is a synthetic small-molecule compound featuring a 1,8-naphthyridine core substituted with an ethyl group at position 1, a methyl group at position 7, and a 4-oxo moiety. The carboxylate ester at position 3 is linked to a 2-(5-chloro-2-methoxyanilino)-2-oxoethyl side chain.
Properties
IUPAC Name |
[2-(5-chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O5/c1-4-25-10-15(19(27)14-7-5-12(2)23-20(14)25)21(28)30-11-18(26)24-16-9-13(22)6-8-17(16)29-3/h5-10H,4,11H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMJDSQVTBKMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the naphthyridine core, followed by the introduction of the carboxylate group. The chloro-substituted aniline is then coupled with the naphthyridine derivative under specific conditions to form the final product. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or carboxylic acids, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of [2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to the active sites, while the naphthyridine core provides structural stability. This compound may inhibit or activate specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in their anilino substituents and ester groups. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Bioactivity
- Electron-Donating vs. In contrast, the dichloro analog’s purely electron-withdrawing substituents may reduce solubility and increase metabolic resistance .
- Ester Group Impact : The ethyl ester in the target compound likely enhances lipophilicity compared to the methyl ester analog (CAS 899724-30-2), which may improve membrane permeability but slow esterase-mediated hydrolysis .
Pharmacokinetic and Toxicological Insights
- LogP and Solubility : The dichloro analog’s higher LogP (5.0) suggests greater lipophilicity, which could correlate with prolonged tissue retention but poorer aqueous solubility. The target compound’s methoxy group may mitigate this by introducing polarity .
- Metabolic Stability : Methoxy groups are prone to oxidative demethylation by cytochrome P450 enzymes, whereas methyl groups (as in CAS 899724-30-2) are more metabolically stable but less polar. This trade-off may influence half-life and clearance rates .
Biological Activity
The compound [2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate belongs to the naphthyridine family, which has garnered significant attention due to its diverse biological activities. This article aims to synthesize existing research findings on its biological activity, including antibacterial, antitumor, and anti-inflammatory effects.
Synthesis and Structural Characteristics
The synthesis of naphthyridine derivatives often involves multi-step processes that can include microwave-assisted techniques to enhance yields and reduce reaction times. The structural features of this compound include a naphthyridine core substituted with a chloro-methoxy aniline moiety, which is critical for its biological activity.
Antibacterial Activity
Research indicates that derivatives of naphthyridines exhibit broad-spectrum antibacterial properties. For instance, studies have shown that certain naphthyridine derivatives can protect against infections from Escherichia coli and other gram-negative bacteria. The mechanism of action may involve a pro-drug type mechanism where in vitro activity is absent, yet in vivo efficacy is observed due to metabolic activation .
Antitumor Activity
Naphthyridine compounds have also been studied for their antitumor properties. A range of derivatives has demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that specific substitutions on the naphthyridine ring enhance potency against tumor cells .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, some naphthyridine derivatives exhibit anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .
Case Studies
The biological activities of naphthyridine derivatives are attributed to several mechanisms:
- DNA Intercalation : Many naphthyridines can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : These compounds often inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Cytokine Modulation : Anti-inflammatory effects may arise from the modulation of signaling pathways related to cytokine production.
Q & A
Q. Table 1: Synthesis Protocol Overview
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Diethyl ethoxy methylene malonate, 120°C, 1h | Malonate intermediate formation | |
| 2 | Diphenyl ether, 250°C reflux, 4h | Cyclization to naphthyridine core | |
| 3 | p-Chlorobenzyl chloride, NaH, DMF, 90°C, 24h | Substituent functionalization |
Basic: How should this compound be stored to maintain stability?
Answer:
Stability requires:
- Storage : In sealed, moisture-proof containers under inert gas (e.g., nitrogen) .
- Temperature : Cool, dry conditions (2–8°C recommended) .
- Separation : Isolate from oxidizers and incompatible reagents .
- Handling : Use grounded equipment to prevent electrostatic discharge .
Advanced: How can researchers resolve contradictions between in vitro and in vivo pharmacological data?
Answer:
Methodological strategies include:
- Controlled variables : Use split-plot experimental designs to isolate biological variables (e.g., metabolism, bioavailability) .
- Dose-response calibration : Test multiple concentrations in parallel assays to identify threshold effects .
- Metabolite profiling : Analyze in vivo metabolite formation using HPLC-MS to assess bioactivation/degradation pathways .
Q. Table 2: Experimental Design for Data Reconciliation
| Approach | Application | Reference |
|---|---|---|
| Split-plot design | Isolate pharmacokinetic variables | |
| Dose-response curves | Identify efficacy thresholds | |
| Metabolite screening | Track compound degradation |
Advanced: What methodologies are effective for studying environmental persistence?
Answer:
Long-term environmental impact studies should:
Assess abiotic degradation : Expose the compound to UV light, varying pH, and temperatures to simulate environmental conditions .
Biotic transformation : Use microbial consortia to evaluate biodegradation rates .
Modeling : Apply fugacity models to predict distribution in air, water, and soil compartments .
Q. Key Parameters for Environmental Fate Studies :
- Hydrolysis half-life at pH 7–9 .
- LogP (octanol-water partition coefficient) for bioaccumulation potential .
Advanced: How to establish structure-activity relationships (SAR) for 1,8-naphthyridine derivatives?
Answer:
SAR studies require:
- Analog synthesis : Systematically modify substituents (e.g., chloro, methoxy groups) and compare bioactivity .
- In vitro assays : Screen analogues against target enzymes (e.g., bacterial DNA gyrase) using fluorescence polarization .
- Computational modeling : Perform molecular docking to predict binding interactions with biological targets .
Q. Table 3: SAR Study Workflow
| Step | Method | Purpose | Reference |
|---|---|---|---|
| 1 | Substituent variation | Identify critical functional groups | |
| 2 | Enzymatic inhibition assays | Quantify bioactivity | |
| 3 | Docking simulations | Predict binding modes |
Basic: What spectroscopic methods are recommended for characterization?
Answer:
- NMR spectroscopy : Confirm structural integrity and substituent positions (¹H/¹³C NMR) .
- Mass spectrometry (MS) : Verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve 3D conformation and intermolecular interactions .
Advanced: How to design high-throughput screening for antimicrobial activity?
Answer:
Assay setup : Use 96-well microplates with standardized bacterial/fungal strains (e.g., E. coli, C. albicans) .
Controls : Include ampicillin and clotrimazole as positive controls; DMSO as a solvent control .
Metrics : Measure minimum inhibitory concentration (MIC) and zone of inhibition .
Q. Table 4: Antimicrobial Screening Protocol
| Component | Details | Reference |
|---|---|---|
| Strains | Gram-positive, Gram-negative bacteria, fungi | |
| Controls | Ampicillin (10 µg/mL), clotrimazole (20 µg/mL) | |
| Analysis | MIC via broth microdilution; inhibition zones via agar diffusion |
Advanced: What statistical methods address variability in pharmacological data?
Answer:
- ANOVA : Compare means across experimental groups (e.g., dose levels, treatment durations) .
- Multivariate regression : Correlate structural features (e.g., logP, polar surface area) with bioactivity .
- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput datasets .
Basic: What safety protocols are essential during handling?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods for powder handling to avoid inhalation .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to optimize bioavailability in preclinical studies?
Answer:
- Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance solubility .
- Pharmacokinetic profiling : Conduct IV/PO dosing in rodent models to calculate AUC and half-life .
- Prodrug design : Modify carboxylate groups to improve membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
